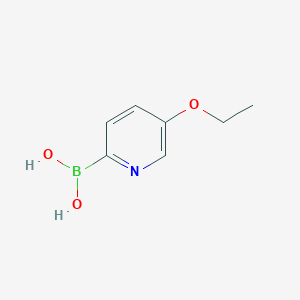

(5-Ethoxypyridin-2-yl)boronic acid

Description

Properties

Molecular Formula |

C7H10BNO3 |

|---|---|

Molecular Weight |

166.97 g/mol |

IUPAC Name |

(5-ethoxypyridin-2-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3 |

InChI Key |

FHUIDRKWGILXQC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC=C(C=C1)OCC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxypyridin 2 Yl Boronic Acid

Retrosynthetic Analysis of (5-Ethoxypyridin-2-yl)boronic Acid Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgfiveable.me For this compound, the primary disconnection is the carbon-boron bond. This leads to two key synthons: a nucleophilic (5-ethoxypyridin-2-yl) anion and an electrophilic boron source. The corresponding synthetic equivalents for these synthons are typically an organometallic species, such as an organolithium or Grignard reagent, and a trialkyl borate (B1201080), respectively.

The key challenge in the synthesis of pyridinylboronic acids is the inherent electron-deficient nature of the pyridine (B92270) ring, which can complicate the formation and stability of organometallic intermediates. umich.edu The retrosynthetic approach must therefore consider methods that can effectively generate the required pyridinyl anion at the C-2 position while tolerating the ethoxy group at the C-5 position.

Two main retrosynthetic pathways emerge:

From a 2-halopyridine precursor: This involves a halogen-metal exchange to generate the organometallic intermediate, which is then trapped with a borate ester. The starting material would be a 2-halo-5-ethoxypyridine.

Via C-H activation: This more modern approach involves the direct borylation of a C-H bond at the 2-position of 3-ethoxypyridine (B173621), typically facilitated by a transition metal catalyst.

Classical Approaches to Pyridinylboronic Acid Synthesis

Traditional methods for preparing pyridinylboronic acids have been fundamental in organic chemistry. umich.edu These approaches generally involve the formation of a highly reactive organometallic intermediate that is subsequently quenched with a boron electrophile.

Halogen-Metal Exchange and Borylation

The halogen-metal exchange is a well-established and widely used method for the synthesis of aryl and heteroaryl boronic acids. umich.eduwikipedia.org This reaction involves the treatment of an organic halide with an organometallic reagent, typically an alkyllithium or a Grignard reagent, to generate a new organometallic species. wikipedia.org This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to afford the desired boronic acid. sigmaaldrich.comacsgcipr.org

For the synthesis of this compound, this would involve the reaction of a 2-halo-5-ethoxypyridine (where the halogen is typically bromine or iodine) with a strong base like n-butyllithium at low temperatures to prevent side reactions. wikipedia.orgnih.gov The resulting 2-lithiated pyridine is then quenched with a borate ester.

A significant challenge with this method is the potential for the highly basic organolithium reagent to react with other functional groups in the molecule or with the pyridine ring itself. nih.gov The use of non-cryogenic conditions can be achieved in some cases with the use of i-PrMgCl, sometimes in combination with n-BuLi, which can offer improved functional group tolerance. sigmaaldrich.comnih.gov

Directed ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group. nih.govresearchgate.net

In the context of synthesizing pyridine derivatives, various functional groups can act as DMGs. nih.gov For a precursor like 3-ethoxypyridine, the ethoxy group itself is a potential, albeit weak, directing group. However, the pyridine nitrogen is a powerful coordinating atom and can direct metalation to the C-2 and C-6 positions. In the case of 3-substituted pyridines, metalation often occurs at the more acidic C-2 position. The resulting lithiated intermediate can then be borylated.

One-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequences have been developed to avoid the often-difficult isolation of pyridyl boronic acids, which can be unstable. nih.gov

Transition Metal-Catalyzed Borylation Strategies

In recent years, transition metal-catalyzed reactions have emerged as highly efficient and versatile methods for the synthesis of organoboron compounds, offering milder reaction conditions and broader functional group tolerance compared to classical methods. umich.eduresearchgate.net

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents

The palladium-catalyzed cross-coupling of aryl and heteroaryl halides with diboron reagents, often referred to as Miyaura borylation, is a cornerstone of modern organic synthesis for accessing boronate esters. upenn.edubeilstein-journals.orgresearchgate.net This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple a halide with a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgresearchgate.net

For the synthesis of this compound pinacol (B44631) ester, a 2-halo-5-ethoxypyridine would be reacted with B₂pin₂ in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method is generally characterized by its high efficiency and tolerance of various functional groups. upenn.edu Recent advancements have even enabled these reactions to be carried out at room temperature or under solid-state mechanochemical conditions, enhancing their practicality and sustainability. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Borylation Conditions

| Catalyst System | Substrate | Boron Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| PdCl₂(dppf) | Aryl Halides/Triflates | Pinacolborane | Et₃N | Dioxane | 80 °C | High | researchgate.net |

| Pd(dba)₂/SPhos | Aryl Bromides | B₂pin₂ | KOAc | THF | Room Temp | 98% | researchgate.net |

| Pd(OAc)₂/XPhos | Aryl Chlorides | B₂pin₂ | K₃PO₄ | Dioxane | 100 °C | Good to Excellent | upenn.edu |

This table is for illustrative purposes and specific conditions would need to be optimized for this compound synthesis.

Iridium- and Rhodium-Catalyzed C-H/C-F Borylation

Iridium- and rhodium-catalyzed C-H borylation has become a powerful strategy for the direct conversion of C-H bonds into C-B bonds, offering high atom economy. nih.govrsc.orgthieme-connect.de These reactions typically utilize an iridium or rhodium catalyst with a bipyridine or other suitable ligand to activate a C-H bond, which is then borylated using a diboron reagent. nih.govnih.gov

For a substrate like 3-ethoxypyridine, iridium-catalyzed borylation would be expected to occur at the positions most sterically accessible and electronically favorable. The regioselectivity of these reactions on pyridine substrates can be complex, often favoring borylation at the 3- and 5-positions due to catalyst inhibition by the nitrogen lone pair, which hinders borylation at the 2- and 6-positions. nih.govrsc.org However, the presence of substituents can influence the regioselectivity. thieme-connect.de

Rhodium catalysts have also been employed for the C-H borylation of pyridones and other heterocyclic systems. nih.govrsc.org While direct C-H borylation of 3-ethoxypyridine to selectively yield the 2-borylated product is challenging, advancements in catalyst design, including the use of directing groups, continue to expand the scope of these transformations. nih.gov

Other Emerging Synthetic Routes

Beyond traditional methods like halogen-metal exchange and Miyaura borylation, new strategies are being developed to access pyridinylboronic acids under milder or more direct conditions. These emerging routes, including photoinduced borylation and cycloaddition approaches, offer alternative pathways that can provide improved functional group tolerance and unique reactivity.

Photoinduced borylation represents a significant advance in the synthesis of arylboronic acids, offering a metal- and additive-free method for converting haloarenes into the desired boronic acids or their esters. arkat-usa.org This technique relies on the photochemical activation of a carbon-halogen bond in a suitable precursor, such as 2-chloro- or 2-bromo-5-ethoxypyridine, to generate a highly reactive aryl radical.

The general mechanism involves the irradiation of a haloarene with ultraviolet (UV) light, typically at a wavelength of 254 nm, in the presence of a boron source like tetrahydroxydiboron (B82485) (B₂ (OH)₄) or bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgumich.edu The UV light induces homolytic or heterolytic cleavage of the Ar–X bond, creating an aryl radical or cation, which is then trapped by the diboron reagent to form the C-B bond. arkat-usa.orgorganic-chemistry.org A key advantage of this method is that it often proceeds efficiently in common organic solvents such as methanol (B129727) without the need for rigorous deoxygenation or expensive transition metal catalysts and ligands. arkat-usa.orgumich.edu

The reaction conditions are generally mild, with temperatures maintained between 10-30 °C to minimize side reactions like dehalogenation. arkat-usa.org The scope of this method is broad, accommodating a wide range of functional groups and including challenging substrates like electron-rich fluoroarenes. organic-chemistry.org This tolerance is particularly valuable for the synthesis of complex molecules where sensitive functional groups must be preserved. The simplicity of the setup and the formation of innocuous, easily removable by-products make photoinduced borylation an attractive and sustainable alternative to traditional methods. arkat-usa.org

Table 1: General Conditions for Photoinduced Borylation of Haloarenes

| Parameter | Condition | Source(s) |

|---|---|---|

| Light Source | UV Lamp (typically 254 nm) | umich.edu |

| Precursor | Haloarene (e.g., 2-Chloro-5-ethoxypyridine) | arkat-usa.orgorganic-chemistry.org |

| Borylating Agent | Tetrahydroxydiboron or B₂pin₂ | arkat-usa.orgumich.edu |

| Solvent | Methanol, Acetonitrile, Isopropanol | arkat-usa.org |

| Temperature | 10-30 °C | arkat-usa.org |

| Catalyst/Additives | None required | arkat-usa.orgorganic-chemistry.org |

The construction of the pyridine ring itself via a [4+2] cycloaddition, or Diels-Alder reaction, is another emerging strategy for the synthesis of pyridinylboronic acids and their precursors. arkat-usa.org This approach is powerful as it allows for the convergent assembly of the heterocyclic core with substituents installed in a controlled manner.

In this context, aza-Diels-Alder reactions are particularly relevant. rsc.orgresearchgate.net These reactions involve the cycloaddition of a diene with an azadiene (a diene containing a nitrogen atom) or the reaction of a 1-azadiene with a dienophile (an alkene or alkyne). For instance, substituted 1,2,4-triazines can react with electron-rich alkenes or alkynes in an inverse-electron-demand aza-Diels-Alder reaction. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen to yield the stable pyridine ring. researchgate.net If one of the reactants contains a boronic ester group, this functionality can be carried through the reaction sequence to afford a pyridinylboronic ester directly.

Another variation involves the reaction of substituted oxazoles with dienophiles. researchgate.net The resulting cycloadducts can be transformed into substituted pyridines, providing a route to precursors for the target boronic acid. These cycloaddition strategies offer a high degree of flexibility in accessing complex substitution patterns on the pyridine ring that may be difficult to achieve through functionalization of a pre-existing ring. rsc.org

Synthetic Yield Optimization and Scalability Considerations for this compound

The successful transition of a synthetic route from laboratory discovery to industrial production hinges on rigorous optimization of reaction conditions to maximize yield and ensure the process is scalable, safe, and cost-effective. For this compound, these considerations are paramount, whether employing traditional or emerging synthetic methods.

The palladium-catalyzed Miyaura borylation of a 2-halo-5-ethoxypyridine precursor is a common and robust method for synthesis. organic-chemistry.org Optimization of this reaction involves a careful selection of several key parameters. The choice of base is crucial; while potassium acetate (B1210297) (KOAc) is widely used, studies have shown that lipophilic carboxylate bases like potassium 2-ethylhexanoate (B8288628) (2-KEH) can be superior. organic-chemistry.orgresearchgate.net These bases can prevent the formation of inactive palladium complexes and mitigate inhibitory effects from the acetate anion, allowing the reaction to proceed at lower temperatures (e.g., 35 °C) and with lower catalyst loadings (e.g., 0.5 mol %). organic-chemistry.org Additives can also play a significant role; for instance, the addition of ethylene (B1197577) glycol to reactions using tetrahydroxydiboron has been shown to accelerate borylation of heterocyclic substrates and improve yields. nih.gov

Table 2: Key Parameters for Optimizing Miyaura Borylation of Heteroaryl Halides

| Parameter | Standard Condition | Optimized Condition | Benefit of Optimization | Source(s) |

|---|---|---|---|---|

| Base | Potassium Acetate (KOAc) | Potassium 2-Ethylhexanoate (2-KEH) | Faster reaction, lower temperature, avoids catalyst inhibition. | organic-chemistry.orgresearchgate.net |

| Catalyst Loading | 1-3 mol % | 0.5 mol % | Reduced cost and metal contamination. | organic-chemistry.org |

| Temperature | 80-100 °C | 35-65 °C | Milder conditions, reduced side products. | organic-chemistry.orgnih.gov |

| Boron Reagent | Bis(pinacolato)diboron | Tetrahydroxydiboron + Ethylene Glycol | Improved atom economy and reaction rate. | nih.gov |

When considering scalability, methods that avoid cryogenic temperatures and highly sensitive reagents are preferred. The halogen-metal exchange followed by borylation, while effective, often requires very low temperatures (e.g., -78 °C) for good yields, which is challenging and costly on a large scale. orgsyn.org Improved "in-situ quench" protocols, where n-butyllithium is added to a mixture of the halopyridine and the borate ester at a more manageable temperature (-40 °C), have been developed to provide high yields (80-95%) in a scalable manner. orgsyn.orgacs.org Furthermore, the development of syntheses that can be run in continuous flow reactors is a key consideration for modern, large-scale chemical manufacturing, a potential advantage of methods like photoinduced borylation. organic-chemistry.org The implementation of a Suzuki-Miyaura borylation to produce a related aminoboronic acid on a 15 kg scale highlights that with careful process development, these modern catalytic methods are indeed viable for industrial production. researchgate.net

Reactivity and Mechanistic Investigations of 5 Ethoxypyridin 2 Yl Boronic Acid

Fundamental Reactivity Patterns of Pyridinylboronic Acids

Pyridinylboronic acids, a class of heteroaryl boronic acids, exhibit distinct reactivity patterns that set them apart from their aryl counterparts. A primary challenge associated with 2-pyridylboronic acids is their inherent instability and propensity for protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. nih.govdigitellinc.com This decomposition pathway can significantly lower the efficiency of cross-coupling reactions. nih.gov The electron-deficient nature of the pyridine (B92270) ring can also slow down the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. nih.gov

The reactivity of pyridinylboronic acids is also influenced by the position of the boronic acid group on the pyridine ring and the presence of other substituents. The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or alternative reaction pathways. nih.gov However, strategic placement of substituents can modulate the electronic properties and steric environment of the boronic acid, thereby influencing its stability and reactivity. For instance, the ethoxy group in (5-Ethoxypyridin-2-yl)boronic acid, being an electron-donating group, can influence the electron density of the pyridine ring and, consequently, its reactivity in cross-coupling reactions.

Furthermore, the equilibrium between the boronic acid and its corresponding boronate form, facilitated by a base, is a critical aspect of its reactivity. rsc.orgorganic-chemistry.org The formation of the tetracoordinate boronate species is widely considered to enhance the nucleophilicity of the organic group, thereby promoting the transmetalation step. organic-chemistry.org However, recent studies suggest that the neutral boronic acid can also participate directly in transmetalation, and the relative contribution of each pathway can depend on the specific reaction conditions and substrates. rsc.orgillinois.edu

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of 2-arylpyridines, which are important structural motifs in many biologically active compounds. The general success of these reactions hinges on a deep understanding of the underlying catalytic cycle and the factors that govern substrate compatibility.

Catalytic Cycle and Key Intermediates.nih.govrsc.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.org The cycle is generally understood to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org

The catalytic cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. libretexts.orgharvard.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. chemrxiv.orgyoutube.com The rate of this step is significantly influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. harvard.eduillinois.edu Electron-rich and sterically bulky phosphine (B1218219) ligands on the palladium catalyst are known to facilitate the oxidative addition step. rsc.org

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. rsc.org This step is crucial and can proceed through different pathways.

The boronate pathway involves the initial reaction of the boronic acid with a base to form a more nucleophilic tetracoordinate boronate species. illinois.eduresearchgate.net This activated boron species then reacts with the palladium(II) complex.

Alternatively, the oxo-palladium pathway suggests that the base (often a hydroxide) first coordinates to the palladium(II) complex, forming a palladium-hydroxo species. chembites.org This palladium-hydroxo complex is then proposed to react with the neutral boronic acid, facilitating the transfer of the organic group. chembites.org Kinetic studies have provided evidence supporting the competence of both pathways, and the dominant mechanism can be influenced by the specific reaction conditions, including the nature of the base, solvent, and ligands. illinois.educhembites.org

Recent research has also led to the direct observation and characterization of pre-transmetalation intermediates, providing a deeper understanding of the transfer of the organic moiety from boron to palladium. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable intermediates leading to the cross-coupled product. illinois.edu

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com This step is often facilitated by the formation of a cis-complex, where the two organic groups are positioned adjacent to each other on the palladium center. youtube.com The steric and electronic properties of the ligands on the palladium can influence the rate of reductive elimination. rsc.org

Substrate Scope and Functional Group Tolerance with this compound.nih.govbeilstein-journals.org

The utility of this compound in Suzuki-Miyaura cross-coupling is demonstrated by its compatibility with a range of coupling partners and its tolerance for various functional groups.

Table 1: Exemplary Substrate Scope in Suzuki-Miyaura Coupling with Pyridinylboronic Acids

| Entry | Aryl Halide | Boronic Acid/Ester | Product | Yield (%) | Catalyst System |

| 1 | 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | 95 | Pd(OAc)₂, RuPhos, Na₂CO₃ |

| 2 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 2-(4-Methoxyphenyl)pyridine | 74 | Pd₂(dba)₃, Diarylphosphine oxide ligand |

| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 | Pd₂(dba)₃, Diarylphosphine oxide ligand |

| 4 | 6-Chloroindole | Phenylboronic acid | 6-Phenylindole | 97 | P1 or P2 precatalyst, K₃PO₄ |

Data sourced from various studies to illustrate general trends in Suzuki-Miyaura couplings involving heteroaryl boronic acids and related compounds. nih.govnih.govnih.gov

Research has shown that pyridinylboronic acids can be successfully coupled with a variety of aryl and heteroaryl halides, including bromides and, in some cases, the less reactive chlorides. nih.govnih.gov The presence of both electron-donating and electron-withdrawing groups on the coupling partner is often well-tolerated. nih.govresearchgate.net

A key aspect of modern cross-coupling methods is their functional group tolerance, which is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. The Suzuki-Miyaura reaction, including those employing this compound, is known for its compatibility with a wide array of functional groups. However, certain functionalities can interfere with the catalytic cycle. For instance, acidic protons, such as those in carboxylic acids and phenols, can potentially inhibit the reaction by interacting with the palladium catalyst or the base. nih.gov Similarly, highly unstable boronic acids may undergo protodeboronation under the reaction conditions, leading to lower yields. nih.gov Despite these limitations, the development of robust catalyst systems with specialized ligands has significantly expanded the substrate scope and functional group tolerance of Suzuki-Miyaura reactions involving challenging substrates like pyridinylboronic acids. rsc.orgnih.gov

Influence of Ligand Systems and Catalyst Precursors

The reactivity of this compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is profoundly influenced by the choice of ligand systems and catalyst precursors. The ligand's role is to stabilize the metal center, typically palladium, and to facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For heteroarylboronic acids like this compound, the selection of an appropriate ligand is critical to achieve high yields and suppress side reactions. Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity. The choice of the palladium precursor, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, also impacts the reaction's efficiency. elsevierpure.com Comparative studies have shown that the efficacy of different palladium-based catalysts can vary depending on the specific substrates involved. elsevierpure.com For instance, in the synthesis of 2,2'-bipyridine (B1663995) adducts, a comparative study of tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride revealed differences in performance. elsevierpure.com

The development of specialized catalysts has also been a strategy to overcome challenges associated with unstable boronic acids. ed.ac.uk In some cases, rhodium catalysts have been explored as an alternative to palladium for cross-coupling reactions, displaying novel reactivity and selectivity. thieme-connect.de

Role of Bases and Solvents

Bases and solvents are critical parameters in reactions involving this compound. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which then participates in the transmetalation step of the Suzuki-Miyaura coupling. researchgate.net Common bases include carbonates (e.g., K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly affect the reaction rate and the prevalence of side reactions like protodeboronation.

The solvent system influences the solubility of the reactants and the catalyst, as well as the reaction kinetics. A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions. The aqueous component is essential for dissolving the base and facilitating the formation of the active boronate species. thieme-connect.de The selection of the organic solvent can modulate the reaction's efficiency. For instance, in the homocoupling of arylboronic acids, methanol (B129727) has been used as an economical and easily handled solvent. researchgate.net

The pH of the reaction medium, which is controlled by the base and solvent system, is a crucial factor, particularly concerning the stability of the boronic acid. wikipedia.orgnih.gov

Investigation of Side Reactions

Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is particularly relevant for heteroaromatic boronic acids. wikipedia.orgnih.gov The susceptibility of a boronic acid to protodeboronation is dependent on the reaction conditions and the nature of the organic substituent. wikipedia.org

For basic heteroaromatic boronic acids, such as those containing a pyridine ring, specific protodeboronation mechanisms exist. wikipedia.org Studies have shown that the speciation of these boronic acids is analogous to amino acids, forming zwitterionic species under neutral pH conditions. wikipedia.org In the case of 2-pyridine boronic acid, this zwitterion is responsible for its rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.org The rate of protodeboronation is highly pH-dependent, with 2-pyridyl boronic acids showing rapid decomposition at neutral pH. nih.govresearchgate.netcore.ac.uk

Strategies to suppress protodeboronation include:

Use of Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronate esters and organotrifluoroborates can be used in "slow-release" strategies. wikipedia.org These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions. ed.ac.ukwikipedia.org

Optimized Reaction Conditions: Careful selection of the base, solvent, and temperature can mitigate protodeboronation. For instance, protodeboronation is often faster at higher pH. ed.ac.uk

Specialized Catalysts: The use of highly tuned catalysts can promote the desired cross-coupling reaction over protodeboronation. ed.ac.uk

Homocoupling is another common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl product. mdpi.com This reaction is often catalyzed by the palladium catalyst, especially in the presence of an oxidant. mdpi.com The mechanism can involve a Suzuki-Miyaura-type cross-coupling between two boronic acid molecules, with an oxidant regenerating the active Pd(II) species. mdpi.com

Palladium-catalyzed oxidative homocoupling of aryl boronic acids and esters has been recognized as a common byproduct in Suzuki-Miyaura cross-couplings. nih.gov However, this reactivity can also be leveraged for the synthesis of symmetrical molecules. nih.gov

To minimize homocoupling in desired cross-coupling reactions, the following strategies can be employed:

Control of Reaction Conditions: Performing the reaction under an inert atmosphere can reduce oxidative homocoupling. elsevierpure.com The choice of catalyst and reaction temperature can also influence the extent of homocoupling. researchgate.net

Use of Additives: In some cases, additives can suppress homocoupling.

Stoichiometry Control: Careful control of the stoichiometry of the coupling partners can favor the desired cross-coupling reaction.

Table 1: Influence of Reaction Parameters on the Reactivity of this compound

| Parameter | Influence | Key Findings |

|---|---|---|

| Ligand Systems | Affects catalyst stability and activity. elsevierpure.com | Bulky, electron-rich phosphine ligands are often effective for heteroarylboronic acids. elsevierpure.com |

| Catalyst Precursors | Determines the active catalytic species. elsevierpure.com | Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common precursors, with varying efficacy. elsevierpure.com |

| Bases | Activates the boronic acid to a boronate. researchgate.net | The choice of base (e.g., K₂CO₃, K₃PO₄) and its concentration impacts reaction rate and side reactions. researchgate.net |

| Solvents | Influences solubility and reaction kinetics. researchgate.net | Aqueous-organic solvent mixtures are common; the organic co-solvent can be tuned for optimal performance. thieme-connect.deresearchgate.net |

| pH | Affects boronic acid stability and speciation. wikipedia.orgnih.gov | 2-Pyridylboronic acids are prone to rapid protodeboronation at neutral pH due to zwitterion formation. wikipedia.orgnih.govresearchgate.netcore.ac.uk |

Formation of Boronic Esters from this compound (e.g., Pinacol (B44631) Esters)

Boronic acids can be converted into boronic esters through reaction with diols, such as pinacol. wiley-vch.de This transformation is often performed to improve the stability of the boronic acid, particularly to prevent protodeboronation and homocoupling. ed.ac.uk The resulting boronic esters, like pinacol esters, are generally more stable and can be purified by chromatography. researchgate.net

The formation of boronic esters is a reversible process. wiley-vch.de The equilibrium can be shifted towards the ester by removing the water formed during the reaction. Boronic esters can be used directly in cross-coupling reactions or can be hydrolyzed back to the boronic acid in situ. ed.ac.uk The use of boronic esters in "slow-release" strategies for cross-coupling reactions is a key application. ed.ac.ukwikipedia.org

The synthesis of boronic esters can be achieved through various methods, including the reaction of a Grignard reagent with a borate (B1201080) ester like pinacolborane. google.com

Other Transformational Reactions Involving the Boronic Acid Moiety

Besides their primary use in Suzuki-Miyaura cross-coupling, the boronic acid group can participate in other transformations:

Chan-Evans-Lam Coupling: This reaction involves the copper-catalyzed formation of a carbon-heteroatom bond (C-O, C-N, or C-S) between a boronic acid and an alcohol, amine, or thiol.

Liebeskind-Srogl Coupling: This is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid, which proceeds under neutral conditions.

Addition to Carbonyls and Imines: Boronic acids can add to aldehydes, ketones, and imines to form alcohols and amines, respectively.

Petasis Reaction: A three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form an allyl- or benzyl-amine. wikipedia.org

Boronic Acid Catalysis: Boronic acids themselves can act as catalysts by activating hydroxyl groups in various organic reactions. rsc.org

These transformations highlight the versatility of the boronic acid functional group beyond its traditional role in C-C bond formation.

Oxidation Reactions (General)

The oxidation of arylboronic acids is a fundamental transformation that typically yields the corresponding phenol (B47542). This process, often referred to as oxidative deboronation, can be achieved using various oxidizing agents.

A common method for the oxidation of arylboronic acids involves the use of hydrogen peroxide (H₂O₂), often in the presence of a base. nih.gov The reaction generally proceeds through the formation of a boronate intermediate, which then undergoes a 1,2-migration of the aryl group from the boron to the oxygen atom, followed by hydrolysis to yield the phenol and boric acid. The rate of this oxidation can be influenced by the electronic properties of the substituents on the aromatic ring.

Other oxidizing systems, such as those employing Oxone® or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), have also been effectively used for the hydroxylation of arylboronic acids. nih.gov Furthermore, electrochemical methods have been developed for the oxidation of arylboronic acids to phenols under environmentally benign conditions. nih.gov

It is important to consider that the stability of boronic acids towards oxidation can vary. While many arylboronic acids are stable under ambient conditions, some can undergo slow oxidation upon exposure to air. This susceptibility to oxidation is a key consideration in their synthesis, storage, and handling.

Chan-Lam-Evans Coupling (General)

The Chan-Lam-Evans (CLE) coupling is a powerful copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. researchgate.netst-andrews.ac.uk A key advantage of the CLE coupling is that it can often be performed under mild conditions, such as at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig amination. researchgate.net

The generally accepted mechanism for the Chan-Lam coupling involves several key steps. The reaction is initiated by the coordination of the heteroatom nucleophile (amine or alcohol) to a copper(II) catalyst. This is followed by transmetalation of the aryl group from the boronic acid to the copper center. The resulting copper(III) intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species. In catalytic systems, the copper(I) is reoxidized to copper(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. st-andrews.ac.uk

The scope of the Chan-Lam coupling is broad, accommodating a wide range of arylboronic acids and nucleophiles, including primary and secondary amines, anilines, amides, and phenols. nih.gov The electronic and steric properties of both the boronic acid and the nucleophile can influence the efficiency of the reaction. For instance, the reaction yields can be dependent on the electronic properties and the position of substituents on the aromatic ring of the phenylboronic acid. researchgate.net

Applications of 5 Ethoxypyridin 2 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Heterobiaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures. youtube.comlibretexts.org (5-Ethoxypyridin-2-yl)boronic acid is an excellent coupling partner in these reactions, facilitating the synthesis of a diverse array of complex heterobiaryl systems. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

The palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides or triflates provides a direct route to substituted ethoxypyridyl-containing biaryls. The reaction generally proceeds under mild conditions with high yields and excellent functional group tolerance. researchgate.net The ethoxy group on the pyridine (B92270) ring can influence the electronic properties and reactivity of the boronic acid, often leading to efficient coupling.

Detailed research has demonstrated the successful coupling of substituted pyridyl boronic acids with a variety of partners. For instance, the Suzuki-Miyaura coupling of 2-bromopyridines with aryl boronic acids has been shown to proceed efficiently under ligand-free palladium catalysis. researchgate.net While specific data for this compound is often embedded in broader studies, the general conditions are illustrative.

Below is an interactive table summarizing typical conditions for Suzuki-Miyaura reactions involving pyridyl boronic acids, which are applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 | 80-97 | nih.gov |

| Pd(PPh3)4 | None | Cs2CO3 | Dioxane | 100 | Good | researchgate.net |

| Pd(OAc)2 | None | K2CO3 | aq. Isopropanol | 80 | High | researchgate.net |

Role as a Key Intermediate in the Synthesis of Functionalized Molecules

Beyond its direct use in coupling reactions, this compound serves as a crucial intermediate in multi-step synthetic sequences, enabling the introduction of the 5-ethoxypyridin-2-yl motif into a variety of complex molecules.

Synthesis of Pyridine-Derived Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry. This compound provides a convenient entry point for the elaboration of this core structure. nih.gov Through coupling reactions, the boronic acid can be attached to a larger molecular framework, after which the ethoxy group or the pyridine nitrogen can be further functionalized. This allows for the rapid generation of libraries of pyridine-derived compounds for biological screening. The synthesis of such scaffolds is often a key step in the discovery of new therapeutic agents. bldpharm.com

Integration into Polymeric Structures

Boronic acids and their derivatives are increasingly being incorporated into polymeric materials to impart specific functionalities. rsc.org While the direct polymerization of this compound itself is not widely reported, its derivatives can be designed to contain polymerizable groups. Alternatively, the boronic acid can be grafted onto a pre-existing polymer backbone through post-polymerization modification. The resulting polymers, bearing the ethoxypyridine unit, could have interesting optical or coordination properties. The synthesis of boronic acid-containing monomers often involves multi-step procedures to introduce a polymerizable functional group, such as a vinyl or acryloyl moiety, onto the aromatic ring. rsc.org

Regioselective Carbon-Carbon Bond Formation Methodologies

A significant challenge in the synthesis of substituted heteroaromatics is the control of regioselectivity. This compound, in conjunction with appropriately substituted coupling partners, can be utilized in regioselective cross-coupling reactions. nih.gov For instance, in reactions with dihaloheterocycles, the careful choice of reaction conditions, including the catalyst, ligand, and base, can allow for the selective coupling at one position over another. nih.gov

The electronic nature of the ethoxy group and the steric environment around the boronic acid can play a crucial role in directing the regiochemical outcome of the reaction. This control is vital for the efficient synthesis of a single desired isomer, avoiding tedious and costly purification steps. Research on the regioselective coupling of boronic acids with dihalonicotinic acids has shown that the reaction can be tuned to selectively substitute either the 2- or 6-position. nih.gov

Development of Novel Synthetic Pathways Utilizing the Ethoxypyridine Core

The presence of both a reactive boronic acid and a modifiable ethoxy group on the pyridine ring opens up avenues for the development of novel synthetic pathways. For example, the ethoxy group can be cleaved to reveal a hydroxypyridine, which can then participate in a different set of chemical transformations, such as etherification or esterification. This latent functionality adds to the synthetic utility of this compound.

Furthermore, the pyridine nitrogen atom can act as a ligand for transition metals, potentially influencing the course of catalytic reactions or enabling the formation of unique organometallic complexes. The development of new synthetic methods that take advantage of the interplay between the boronic acid, the ethoxy group, and the pyridine nitrogen is an active area of research.

Computational and Theoretical Perspectives on 5 Ethoxypyridin 2 Yl Boronic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. chimicatechnoacta.ru For (5-Ethoxypyridin-2-yl)boronic acid, these calculations can determine key parameters that govern its behavior in chemical reactions.

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable conformation. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a critical indicator of molecular stability and reactivity. chimicatechnoacta.ru A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ethoxy and boronic acid groups and the nitrogen atom of the pyridine (B92270) ring, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the boronic acid's hydroxyl protons.

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Significance |

| E_HOMO | -6.8 eV | Indicates electron-donating capability. |

| E_LUMO | -1.5 eV | Indicates electron-accepting capability. |

| E_gap (LUMO-HOMO) | 5.3 eV | Relates to kinetic stability and chemical reactivity. chimicatechnoacta.ru |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| MEP Minimum | -35 kcal/mol | Location of the most electron-rich region (e.g., near N or O atoms). |

| MEP Maximum | +40 kcal/mol | Location of the most electron-poor region (e.g., near acidic protons). |

Note: The values in this table are illustrative, based on typical results for similar heterocyclic boronic acids from DFT calculations (e.g., at the B3LYP/6-311G++ level), and serve to represent the type of data generated. chimicatechnoacta.ru

Mechanistic Modeling of Transition Metal-Catalyzed Reactions Involving this compound

This compound is a valuable building block in organic synthesis, frequently used in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemenu.com Mechanistic modeling, again primarily using DFT, allows for a detailed investigation of the reaction pathways of these complex processes. rsc.org

The catalytic cycle of a Suzuki-Miyaura coupling typically involves three key steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The boronic acid (as a boronate species) transfers its organic group (the 5-ethoxypyridin-2-yl moiety) to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

Computational modeling can calculate the energy profiles of these steps, identifying transition states and intermediates. This allows researchers to understand the rate-determining step, the role of ligands on the metal, and the influence of the solvent. For this compound, modeling could explore how the pyridine nitrogen might coordinate to the metal center during the catalytic cycle, potentially influencing the rate and efficiency of the transmetalation step.

Intermolecular Interactions and Self-Assembly in Boronic Acid Systems

The boronic acid functional group is well-known for its ability to engage in specific and often reversible intermolecular interactions, making it a powerful tool for building supramolecular structures through self-assembly. researchgate.net These interactions are central to the solid-state structure and solution behavior of this compound.

Two primary interactions govern the self-assembly of boronic acids:

Hydrogen Bonding: The -B(OH)2 group contains both hydrogen bond donors (the -OH protons) and acceptors (the oxygen lone pairs). This allows boronic acids to form robust hydrogen-bonded networks. In the solid state, they often form dimeric structures where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net

Boroxine Formation: In a non-aqueous environment or upon heating, three boronic acid molecules can undergo a reversible dehydration-condensation reaction to form a stable, six-membered ring called a boroxine. researchgate.net This dynamic covalent bond formation is a key driver for self-assembly.

The structure of this compound offers additional sites for interaction. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, and the oxygen atom of the ethoxy group can also participate in hydrogen bonding. These additional interactions can lead to more complex and varied self-assembled architectures compared to simple phenylboronic acids. For instance, hydrogen bonding between the boronic acid's OH group and the pyridine nitrogen of a neighboring molecule could create extended one-dimensional chains or tapes. rsc.org

Prediction of Novel Reaction Pathways and Selectivity

A significant advantage of computational chemistry is its predictive power. By mapping the potential energy surface of a reaction, theoretical models can uncover novel reaction pathways that might not be intuitively obvious. For a substrate like this compound, this could involve predicting its reactivity with unconventional coupling partners or under new catalytic conditions.

Furthermore, computational models can be highly effective in predicting reaction selectivity:

Chemoselectivity: If a molecule contains multiple reactive sites, calculations can determine the activation energy for reaction at each site, predicting which one will react preferentially.

Regioselectivity: In reactions like electrophilic aromatic substitution on the pyridine ring, calculations of local reactivity descriptors (like Fukui functions) can predict which position is most susceptible to attack. chimicatechnoacta.ru

Stereoselectivity: For reactions creating chiral centers, the energy of different diastereomeric transition states can be calculated to predict the stereochemical outcome.

By simulating various reaction possibilities, computational studies can guide experimental work, saving time and resources by focusing on the most promising pathways to achieve desired products with high selectivity.

Future Research Directions and Innovations

Development of More Sustainable and Greener Synthetic Routes for (5-Ethoxypyridin-2-yl)boronic Acid

The pursuit of green chemistry principles is a major driver in the evolution of synthetic methodologies for boronic acids, including this compound. Current research efforts are geared towards minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of investigation include the use of milder reaction conditions and the exploration of more environmentally benign solvent systems. A significant goal is the development of catalytic borylation reactions that can proceed efficiently at room temperature, thereby lowering energy consumption.

Another critical aspect of sustainable synthesis is atom economy. Researchers are investigating methods that maximize the incorporation of all starting material atoms into the final product. This includes the development of direct C-H borylation techniques for the synthesis of pyridyl boronic acids, which would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Exploration of Alternative Catalytic Systems Beyond Palladium for Coupling Reactions

While palladium catalysts have been instrumental in popularizing the Suzuki-Miyaura coupling reaction with pyridyl boronic acids, their high cost and potential for product contamination are significant drawbacks. Consequently, a substantial area of research is dedicated to finding more abundant and less toxic metal catalysts. Nickel, with its lower cost and unique reactivity, has emerged as a promising alternative for cross-coupling reactions. Iron and copper-based catalytic systems are also being actively explored due to their low toxicity and cost-effectiveness. The development of robust and efficient non-palladium catalysts for the coupling of this compound is a key objective.

Furthermore, the design of novel ligands to support these alternative metal catalysts is a crucial aspect of this research. These ligands are designed to enhance the stability and reactivity of the metal center, enabling efficient catalysis under milder conditions and with a broader range of substrates.

Expansion of Reaction Scope for Carbon-Heteroatom Bond Formations

Beyond the well-established carbon-carbon bond formation in Suzuki-Miyaura coupling, there is growing interest in utilizing this compound for the construction of carbon-heteroatom bonds. The Chan-Lam coupling reaction, for instance, enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using boronic acids as coupling partners. Future research will likely focus on expanding the scope and efficiency of these reactions with heteroaryl boronic acids.

This includes the development of new catalytic systems that can facilitate these transformations under mild conditions and with a high degree of functional group tolerance. The ability to form C-N and C-O bonds with the (5-ethoxypyridin-2-yl) moiety is of significant interest for the synthesis of novel pharmaceutical compounds and functional materials.

Design of Advanced Materials Incorporating the this compound Moiety

The unique electronic properties of the pyridine (B92270) ring, combined with the reactivity of the boronic acid group, make this compound an attractive building block for the synthesis of advanced materials. Research in this area is focused on the design and synthesis of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ethoxy group on the pyridine ring can be used to tune the electronic and photophysical properties of these materials.

For example, polymers and dendrimers incorporating the (5-ethoxypyridin-2-yl) unit could exhibit interesting luminescent or conductive properties. Furthermore, the boronic acid functionality can be exploited for the development of sensors for saccharides and other biologically relevant molecules.

Integration with Flow Chemistry and High-Throughput Synthesis Technologies

To accelerate the discovery and optimization of reactions involving this compound, researchers are increasingly turning to automated synthesis platforms. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up of reactions. The integration of flow chemistry with the synthesis and application of pyridyl boronic acids is an active area of research.

High-throughput synthesis technologies, which allow for the rapid screening of a large number of reaction conditions, are also being employed to optimize coupling reactions and other transformations involving this compound. This approach can significantly reduce the time and resources required to develop new synthetic methods and to synthesize libraries of compounds for biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.